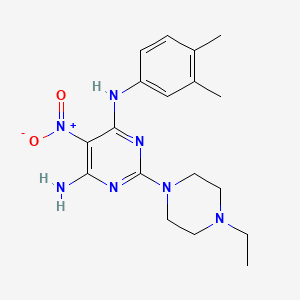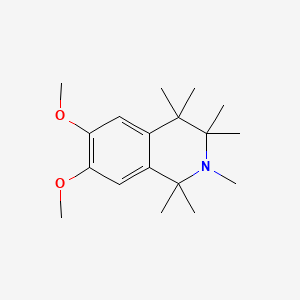
Bz-Camp
Übersicht
Beschreibung
N6-benzoyl-Cyclic AMP (sodium salt) is a synthetic analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. This compound is known for its selective activation of protein kinase A (PKA) over exchange proteins activated by cAMP (Epac1 and Epac2). The substitution of a benzoyl group at the N6 position of the adenine ring enhances its lipophilicity and membrane permeability, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Die Synthese von N6-Benzoyl-cyclischem AMP (Natriumsalz) beinhaltet die Benzoylierung von cyclischem Adenosinmonophosphat. Die Reaktion erfordert typischerweise die Verwendung von Benzoylchlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die selektive Substitution an der N6-Position zu gewährleisten. Das Produkt wird dann durch Kristallisation oder Lyophilisation gereinigt, um die Natriumsalzform zu erhalten .
Industrielle Produktionsverfahren für N6-Benzoyl-cyclisches AMP (Natriumsalz) sind nicht weit verbreitet dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die Großproduktion. Dies kann die Verwendung automatisierter Synthesegeräte und fortschrittlicher Reinigungsverfahren umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
N6-Benzoyl-cyclisches AMP (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu ihren Oxidationsprodukten begrenzt sind.
Reduktion: Reduktionsreaktionen sind für diese Verbindung weniger häufig, da die Benzoylgruppe stabil ist.
Substitution: Die Benzoylgruppe kann unter bestimmten Bedingungen substituiert werden, was zur Bildung verschiedener Analoga führt. Übliche Reagenzien für Substitutionsreaktionen sind Nucleophile wie Amine oder Thiole.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Substitution mit einem Amin zu einem N6-Amino-cyclischen AMP-Analog führen .
Wissenschaftliche Forschungsanwendungen
N6-Benzoyl-cyclisches AMP (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeug verwendet, um die Aktivierung der Proteinkinase A und ihre nachgeschalteten Effekte zu untersuchen.
Biologie: Diese Verbindung wird in Zellsignalstudien eingesetzt, um die Rolle von cAMP in verschiedenen zellulären Prozessen zu untersuchen.
Medizin: Die Forschung mit N6-Benzoyl-cyclischem AMP (Natriumsalz) umfasst Studien zu seinen potenziellen therapeutischen Wirkungen bei Krankheiten, bei denen die cAMP-Signalübertragung gestört ist.
5. Wirkmechanismus
N6-Benzoyl-cyclisches AMP (Natriumsalz) übt seine Wirkungen durch selektive Aktivierung der Proteinkinase A aus. Es bindet an die regulatorischen Untereinheiten der Proteinkinase A, wodurch eine Konformationsänderung ausgelöst wird, die die katalytischen Untereinheiten freisetzt. Diese katalytischen Untereinheiten phosphorylieren dann Zielproteine, was zu verschiedenen zellulären Reaktionen führt. Die Benzoylgruppe erhöht die Lipophilie und Membranpermeabilität der Verbindung, sodass sie effizient in Zellen eindringen und ihre Wirkungen entfalten kann .
Wirkmechanismus
N6-benzoyl-Cyclic AMP (sodium salt) exerts its effects by selectively activating protein kinase A. It binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The benzoyl group enhances the compound’s lipophilicity and membrane permeability, allowing it to efficiently enter cells and exert its effects .
Vergleich Mit ähnlichen Verbindungen
N6-Benzoyl-cyclisches AMP (Natriumsalz) ist aufgrund seiner selektiven Aktivierung der Proteinkinase A und seiner verbesserten Membranpermeabilität einzigartig. Ähnliche Verbindungen umfassen:
Cyclisches Adenosinmonophosphat (cAMP): Das natürliche Analogon, das sowohl die Proteinkinase A als auch Austauschproteine aktiviert, die durch cAMP aktiviert werden.
8-Brom-cyclisches Adenosinmonophosphat: Ein weiteres cAMP-Analog mit unterschiedlichen Selektivitäts- und Stabilitätseigenschaften.
N6-Phenyl-cyclisches Adenosinmonophosphat: Ein ähnliches Analog mit einer Phenylgruppensubstitution, das unterschiedliche Aktivierungsprofile und Membranpermeabilität bietet.
Die Einzigartigkeit von N6-Benzoyl-cyclischem AMP (Natriumsalz) liegt in seiner selektiven Aktivierung der Proteinkinase A und seiner verbesserten zellulären Aufnahme aufgrund der Benzoylgruppe .
Eigenschaften
IUPAC Name |
N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCBMGKNCJXIC-CNEMSGBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952638 | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30275-80-0 | |
| Record name | N(6)-Benzoyl-cyclic amp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-benzoyl-cAMP interact with its target and what are the downstream effects?
A1: N6-benzoyl-cAMP (Bz-cAMP) acts as a membrane-permeable analogue of cyclic adenosine monophosphate (cAMP) and primarily targets cyclic AMP-dependent protein kinase (PKA) [, , ]. This compound binds to the nucleotide-binding sites of PKA, leading to its activation. This activation triggers a cascade of downstream phosphorylation events, impacting various cellular processes like cell growth, differentiation, and signal transduction.
Q2: Can you explain the concept of synergistic responses observed with this compound and other cAMP analogs in stimulating steroid production?
A2: Research has shown that this compound, when used in combination with other cAMP analogs like aminohexylamino-cAMP (AHA-cAMP) or 8-thiomethyl-cAMP (TM-cAMP), can induce synergistic increases in steroid production in rat adrenal cells []. This synergy stems from the cooperative binding of these analogs to different nucleotide-binding sites on PKA. AHA-cAMP preferentially binds to site 1 on type I PKA, while TM-cAMP prefers site 1 on type II PKA. This compound, on the other hand, exhibits selectivity for site 2 on both types of PKA. When used in combination, the simultaneous binding of these analogs to their respective sites enhances PKA activation, resulting in a more significant stimulation of steroid production than what's achievable with individual analogs alone.
Q3: What are the differences in effects of this compound compared to other structurally related N6-substituted cAMP analogues?
A3: Despite similarities in structure and reported binding affinities to PKA, studies on C6 rat glioma cells have shown varying potencies among N6-substituted cAMP analogues like N6-benzyl-cAMP (Bn-cAMP), N6-butyryl-cAMP (Bt-cAMP), and N6, O2'-cAMP (Bt2-cAMP) []. Interestingly, this compound displayed minimal growth inhibitory effect on these cells even at high concentrations, contrasting with the potent activity of Bn-cAMP. This suggests that subtle structural variations within this class of compounds can significantly impact their biological activity and potentially influence their interaction with specific targets or downstream signaling pathways.
Q4: How does this compound influence the cell cycle of Plasmodium falciparum, the parasite responsible for malaria?
A4: Studies indicate that this compound can directly influence the cell cycle progression of Plasmodium falciparum []. When red blood cells infected with the parasite are treated with this compound, a significant alteration in the parasite's cell cycle is observed. This effect is specifically linked to the activation of PKA, as demonstrated by the ability of PKA inhibitors to block the cell cycle disruption caused by this compound. This suggests a potential role of the cAMP/PKA pathway in regulating the parasite's development and highlights a possible target for antimalarial drug development.
A5: Research points to a complex interplay between cAMP and calcium (Ca2+) signaling pathways, with this compound playing a mediating role []. this compound treatment not only activates PKA, but also leads to an increase in cytosolic Ca2+ levels. This observation suggests that this compound can influence cellular processes regulated by Ca2+, adding another layer of complexity to its cellular effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)



